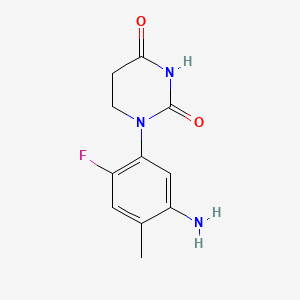
1-(5-Amino-2-fluoro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-fluoro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a hexahydropyrimidine-2,4-dione moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-(5-Amino-2-fluoro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-fluoro-4-methylbenzoic acid and hexahydropyrimidine-2,4-dione.
Condensation Reaction: The amino group of 5-amino-2-fluoro-4-methylbenzoic acid reacts with the carbonyl groups of hexahydropyrimidine-2,4-dione under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
1-(5-Amino-2-fluoro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The fluorine atom and amino group can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(5-Amino-2-fluoro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-fluoro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
1-(5-Amino-2-fluoro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:
1-(5-Amino-2-chloro-4-methyl-phenyl)hexahydropyrimidine-2,4-dione: This compound has a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
1-(5-Amino-2-fluoro-4-ethyl-phenyl)hexahydropyrimidine-2,4-dione: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties.
1-(5-Amino-2-fluoro-4-methyl-phenyl)tetrahydropyrimidine-2,4-dione: The tetrahydropyrimidine ring system may exhibit different chemical behavior compared to the hexahydropyrimidine ring.
Properties
Molecular Formula |
C11H12FN3O2 |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
1-(5-amino-2-fluoro-4-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12FN3O2/c1-6-4-7(12)9(5-8(6)13)15-3-2-10(16)14-11(15)17/h4-5H,2-3,13H2,1H3,(H,14,16,17) |
InChI Key |
YMJMZFWBLWDSPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)N2CCC(=O)NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)

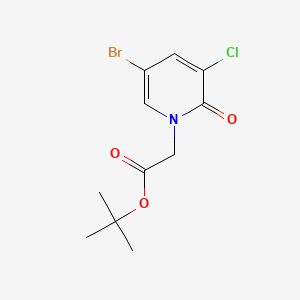


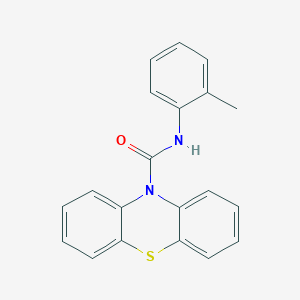
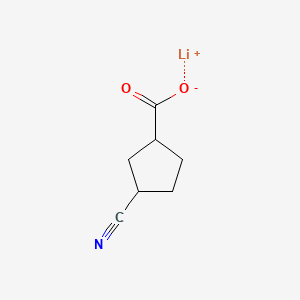
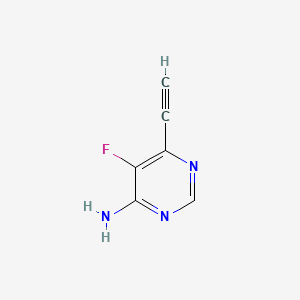
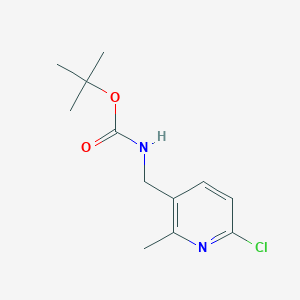

![Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B15304593.png)


